REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:11][I:12]>O1CCOCC1>[I-:12].[CH3:11][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N-methylquinolinium iodide (Compound III) was synthesized
|
Type
|
FILTRATION
|
Details
|
Thereafter, it was filtered
|
Type
|
CUSTOM
|
Details
|
a precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether and petroleum ether
|
Type
|
CUSTOM
|
Details
|
This was dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |